Caffeoyl-coenzyme A

描述

Caffeoyl-coenzyme A is a significant intermediate in the biosynthesis of lignin and other phenolic compounds in plants. It plays a crucial role in the metabolic pathways that lead to the formation of various secondary metabolites, which are essential for plant defense mechanisms and structural integrity .

准备方法

Synthetic Routes and Reaction Conditions: Caffeoyl-coenzyme A can be synthesized through enzymatic reactions involving caffeic acid and coenzyme A. The enzyme this compound O-methyltransferase catalyzes the transfer of a methyl group to this compound, forming feruloyl-coenzyme A .

Industrial Production Methods: In an industrial setting, the production of this compound involves the extraction of caffeic acid from plant sources, followed by its enzymatic conversion to this compound. This process typically requires controlled conditions, including specific pH levels and temperatures, to ensure optimal enzyme activity .

化学反应分析

Types of Reactions: Caffeoyl-coenzyme A undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones, which are reactive intermediates in the biosynthesis of lignin.

Reduction: Reduction reactions can convert this compound to dihydrothis compound.

Substitution: It can undergo substitution reactions where the caffeoyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various nucleophiles can be employed for substitution reactions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydrothis compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Caffeoyl-coenzyme A has numerous applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of complex phenolic compounds.

Biology: It plays a role in the study of plant metabolic pathways and defense mechanisms.

Medicine: Research into its antioxidant properties has implications for developing therapeutic agents.

Industry: It is used in the production of natural antioxidants and preservatives.

作用机制

Caffeoyl-coenzyme A exerts its effects through its involvement in the biosynthesis of lignin and other phenolic compounds. It acts as a substrate for various enzymes, including this compound O-methyltransferase, which catalyzes the methylation of this compound to form feruloyl-coenzyme A . This process is essential for the formation of lignin, a critical component of the plant cell wall .

相似化合物的比较

Feruloyl-coenzyme A: Similar in structure but with a methoxy group on the aromatic ring.

Sinapoyl-coenzyme A: Contains additional methoxy groups compared to caffeoyl-coenzyme A.

Coumaroyl-coenzyme A: Lacks the hydroxyl group present in this compound.

Uniqueness: this compound is unique due to its specific role in the biosynthesis of lignin and its involvement in various plant defense mechanisms. Its structure allows it to participate in a wide range of biochemical reactions, making it a versatile intermediate in plant metabolism .

生物活性

Caffeoyl-coenzyme A (Caffeoyl-CoA) is a critical biochemical compound involved in various metabolic pathways, particularly in the biosynthesis of lignin and flavonoids. This article explores the biological activity of Caffeoyl-CoA, emphasizing its enzymatic functions, role in plant metabolism, and implications for agricultural and biotechnological applications.

Overview of Caffeoyl-CoA

Caffeoyl-CoA is a derivative of coenzyme A that plays a pivotal role as a substrate in the methylation processes catalyzed by O-methyltransferases. It is primarily involved in the biosynthesis of lignin, a complex aromatic polymer that provides structural support in plants, and polymethoxylated flavones (PMFs), which have significant physiological and pharmacological properties.

Enzymatic Functions

Caffeoyl-CoA O-Methyltransferase (CCoAOMT) is the key enzyme that utilizes Caffeoyl-CoA as a substrate. This enzyme catalyzes the methylation of caffeoyl-CoA to produce various methylated derivatives, which are essential for lignin biosynthesis and flavonoid modification.

Key Findings:

- Lignin Biosynthesis : CCoAOMT is crucial for the formation of both guaiacyl and syringyl lignins. Studies on transgenic poplar plants showed that suppression of CCoAOMT expression resulted in a significant decrease in lignin content, confirming its essential role in lignification processes .

- Flavonoid Methylation : Recent research indicates that CCoAOMT can also methylate flavonoids, particularly those with vicinal hydroxyl groups, such as quercetin and flavones. This activity contributes to the accumulation of PMFs in citrus fruits .

Case Studies

- Transgenic Studies in Populus :

- Citrus Fruit Metabolism :

Table 1: Summary of Biological Activities Associated with Caffeoyl-CoA

Implications for Biotechnology

The biological activities of Caffeoyl-CoA have significant implications for agricultural biotechnology. By manipulating the expression of CCoAOMT genes, it may be possible to enhance lignin content for biofuel production or increase flavonoid levels for improved nutritional quality in crops.

Future Directions

- Metabolic Engineering : Genetic modifications targeting CCoAOMT could optimize biomass yield and quality.

- Pharmacological Applications : Understanding the pathways involving Caffeoyl-CoA can lead to enhanced production of bioactive compounds beneficial for human health.

属性

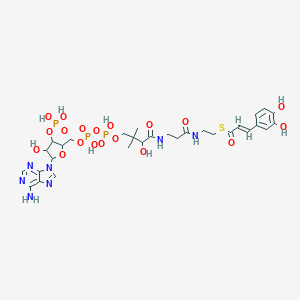

IUPAC Name |

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42N7O19P3S/c1-30(2,25(43)28(44)33-8-7-20(40)32-9-10-60-21(41)6-4-16-3-5-17(38)18(39)11-16)13-53-59(50,51)56-58(48,49)52-12-19-24(55-57(45,46)47)23(42)29(54-19)37-15-36-22-26(31)34-14-35-27(22)37/h3-6,11,14-15,19,23-25,29,38-39,42-43H,7-10,12-13H2,1-2H3,(H,32,40)(H,33,44)(H,48,49)(H,50,51)(H2,31,34,35)(H2,45,46,47)/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHRGJMIMHCLHRG-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C=CC4=CC(=C(C=C4)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)/C=C/C4=CC(=C(C=C4)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42N7O19P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

929.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53034-79-0 | |

| Record name | Caffeoyl-coenzyme A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053034790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。